molecular formula C11H9FO4 B15056791 2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid CAS No. 1399661-25-6

2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Cat. No.: B15056791
CAS No.: 1399661-25-6
M. Wt: 224.18 g/mol
InChI Key: XIOSWKZVTLVMIU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a chemical compound that belongs to the class of fluorinated organic compounds It features a tetrahydrofuran ring substituted with a fluorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and diethyl malonate.

    Formation of Intermediate: The initial step involves the condensation of 4-fluorobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the tetrahydrofuran ring.

    Oxidation: The resulting compound is then oxidized using an oxidizing agent such as potassium permanganate to introduce the ketone functionality.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carboxyl groups.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the tetrahydrofuran ring provides structural stability. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, facilitating its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
  • 2-(4-Bromophenyl)-5-oxotetrahydrofuran-3-carboxylic acid
  • 2-(4-Methylphenyl)-5-oxotetrahydrofuran-3-carboxylic acid

Uniqueness

2-(4-Fluorophenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom also influences the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and development.

Properties

CAS No.

1399661-25-6

Molecular Formula

C11H9FO4

Molecular Weight

224.18 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-oxooxolane-3-carboxylic acid

InChI

InChI=1S/C11H9FO4/c12-7-3-1-6(2-4-7)10-8(11(14)15)5-9(13)16-10/h1-4,8,10H,5H2,(H,14,15)

InChI Key

XIOSWKZVTLVMIU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1=O)C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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